N,N,4-Trichlorobenzamide

Description

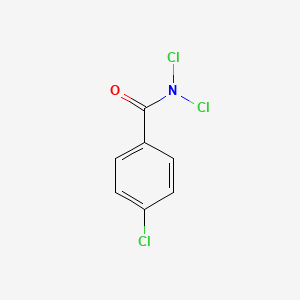

N,N,4-Trichlorobenzamide (hypothetical structure: C₇H₅Cl₃NO) is a benzamide derivative featuring two chlorine atoms on the amide nitrogen (N,N-dichloro) and a third chlorine at the para position of the benzene ring. Benzamides with halogen substitutions are often studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their electronic and steric effects .

Properties

CAS No. |

56260-71-0 |

|---|---|

Molecular Formula |

C7H4Cl3NO |

Molecular Weight |

224.5 g/mol |

IUPAC Name |

N,N,4-trichlorobenzamide |

InChI |

InChI=1S/C7H4Cl3NO/c8-6-3-1-5(2-4-6)7(12)11(9)10/h1-4H |

InChI Key |

YFBGYAXCJSTYDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,4-Trichlorobenzamide can be synthesized through the direct condensation of 4-trichlorobenzoic acid and amines. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and purity.

Industrial Production Methods

In industrial settings, the production of N,N,4-Trichlorobenzamide often involves the reaction of 4-trichlorobenzoic acid with amines at elevated temperatures. The process may also utilize solvents and catalysts to enhance the reaction rate and yield. The use of ultrasonic irradiation in industrial production is gaining popularity due to its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trichlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated benzamides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N,4-Trichlorobenzamide has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,4-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N,N,4-Trichlorobenzamide with structurally related benzamides from the evidence, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Effects : Chlorine and trifluoromethyl groups at the para position enhance electrophilicity, influencing reactivity in substitution reactions .

- Steric and Solubility Trends : N,N-dimethyl substituents (e.g., ) improve solubility in organic solvents compared to bulkier groups like thiazolyl .

- Biological Activity : Thiazolyl and nitro groups correlate with antimicrobial or enzyme-inhibiting properties, as seen in .

Physical and Chemical Properties

- Melting Points : Halogen substituents generally increase melting points due to enhanced intermolecular forces. For instance, 4-Chloro-N-phenylbenzamide exhibits a crystalline structure stabilized by Cl⋯O interactions .

- Lipophilicity : N,N,4-Trichlorobenzamide’s logP (estimated ~3.5) would exceed that of N,N-dimethyl analogs (logP ~2.0–2.5) due to higher halogen content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.